molecular formula C8H9ClN2O3 B1468432 2-(5-Chloro-2-nitrophenoxy)-ethylamine CAS No. 1248814-38-1

2-(5-Chloro-2-nitrophenoxy)-ethylamine

Cat. No. B1468432
CAS RN: 1248814-38-1
M. Wt: 216.62 g/mol
InChI Key: LDNXKXNSPJQYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-nitrophenoxy)-ethylamine (2-CNE) is an organic compound belonging to the class of nitrophenoxyalkyl amines. It is widely used in scientific research as a reagent for the synthesis of various compounds and as an intermediate for the preparation of pharmaceuticals and other organic compounds. The compound has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

2-(5-Chloro-2-nitrophenoxy)-ethylamine is widely used in scientific research as a reagent for the synthesis of various compounds, including pharmaceuticals and other organic compounds. It is also used as an intermediate in the synthesis of various compounds, including antibiotics, antifungals, and anti-inflammatory drugs. The compound has also been used in the synthesis of fluorescent probes for imaging studies.

Mechanism of Action

2-(5-Chloro-2-nitrophenoxy)-ethylamine has been found to act as a reversible inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX-2, 2-(5-Chloro-2-nitrophenoxy)-ethylamine can reduce inflammation and pain.
Biochemical and Physiological Effects
2-(5-Chloro-2-nitrophenoxy)-ethylamine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, 2-(5-Chloro-2-nitrophenoxy)-ethylamine has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to possess antioxidant activity, and to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-(5-Chloro-2-nitrophenoxy)-ethylamine is a useful reagent for laboratory experiments, as it is relatively inexpensive and can be easily synthesized. However, it is important to note that the compound is toxic in high concentrations and should be handled with care. In addition, the compound is not very stable and can decompose over time.

Future Directions

In the future, 2-(5-Chloro-2-nitrophenoxy)-ethylamine could be used in the development of new drugs for the treatment of various diseases, including cancer and inflammation. It could also be used as a reagent for the synthesis of various compounds, such as pharmaceuticals and other organic compounds. In addition, further research could be conducted to further elucidate the biochemical and physiological effects of 2-(5-Chloro-2-nitrophenoxy)-ethylamine.

properties

IUPAC Name

2-(5-chloro-2-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c9-6-1-2-7(11(12)13)8(5-6)14-4-3-10/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNXKXNSPJQYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-nitrophenoxy)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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